molecular formula C13H13ClFNO2 B2759871 2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287259-55-4

2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2759871
CAS RN: 2287259-55-4
M. Wt: 269.7
InChI Key: OHWPCMBQNOUUDJ-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, commonly known as LY404039, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction.

Mechanism of Action

LY404039 is a selective antagonist of the 2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor subtype, which is primarily expressed in the central nervous system. By blocking the activity of 2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, LY404039 reduces the release of glutamate, a neurotransmitter that is involved in various neurological processes, including learning, memory, and mood regulation.
Biochemical and Physiological Effects:
LY404039 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing anxiety and depression-like behaviors, improving cognitive function and memory, and reducing drug-seeking behavior in animal models of addiction. Additionally, LY404039 has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of LY404039 is its selectivity for the 2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor subtype, which reduces the risk of off-target effects. Additionally, LY404039 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of LY404039 is its relatively low potency compared to other 2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid antagonists, which may limit its therapeutic potential in some applications.

Future Directions

There are several potential future directions for research on LY404039. One area of interest is the development of more potent and selective 2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid antagonists, which could have improved therapeutic efficacy in neurological disorders. Additionally, further research is needed to understand the underlying mechanisms of LY404039's neuroprotective effects and its potential applications in other neurological disorders, such as Parkinson's disease and traumatic brain injury. Finally, there is a need for clinical trials to evaluate the safety and efficacy of LY404039 in humans.

Synthesis Methods

LY404039 can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine, followed by the addition of ethyl chloroacetate and subsequent hydrolysis to yield the final product.

Scientific Research Applications

LY404039 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, LY404039 has been shown to have anxiolytic, antidepressant, antipsychotic, and anti-addictive effects. Additionally, LY404039 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

2-amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO2/c14-7-2-1-3-8(15)9(7)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWPCMBQNOUUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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